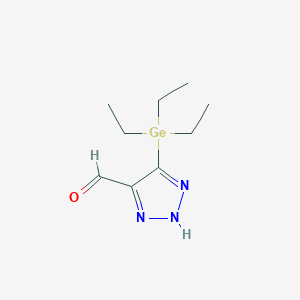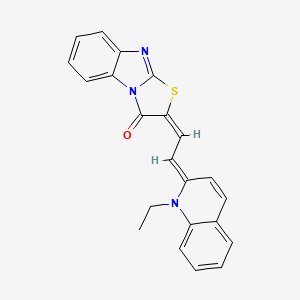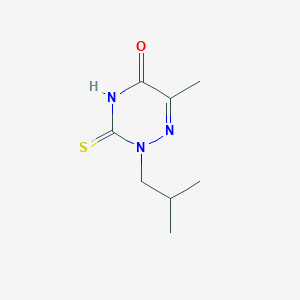
1,2,3-Triazole, 4-triethylgermyl-5-formyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,1-Triethylgermyl)-1H-1,2,3-triazole-5-carbaldehyde is an organogermanium compound that features a triazole ring substituted with a triethylgermyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-triethylgermyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Triethylgermyl Group: The triethylgermyl group can be introduced through a germylation reaction, where a suitable germanium reagent (e.g., triethylgermanium chloride) is reacted with the triazole ring.
Formylation: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where the triazole ring is treated with a formylating agent like DMF and POCl₃.
Industrial Production Methods
化学反应分析
Types of Reactions
4-(1,1,1-Triethylgermyl)-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
Oxidation: 4-(1,1,1-Triethylgermyl)-1H-1,2,3-triazole-5-carboxylic acid
Reduction: 4-(1,1,1-Triethylgermyl)-1H-1,2,3-triazole-5-methanol
Substitution: Products vary based on the nucleophile used
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-(1,1,1-triethylgermyl)-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further investigation and depend on the specific context of its use.
相似化合物的比较
Similar Compounds
4-(1,1,1-Triethylsilyl)-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with a silicon atom instead of germanium.
4-(1,1,1-Triethylstannyl)-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with a tin atom instead of germanium.
Uniqueness
4-(1,1,1-Triethylgermyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon and tin analogs
属性
分子式 |
C9H17GeN3O |
|---|---|
分子量 |
255.88 g/mol |
IUPAC 名称 |
5-triethylgermyl-2H-triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H17GeN3O/c1-4-10(5-2,6-3)9-8(7-14)11-13-12-9/h7H,4-6H2,1-3H3,(H,11,12,13) |
InChI 键 |
RLJCSZNBVHDLSP-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C1=NNN=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B14950316.png)
![{methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron](/img/structure/B14950320.png)
![benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)](/img/structure/B14950325.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione](/img/structure/B14950331.png)
![7-(2-Fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14950347.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B14950350.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B14950357.png)
![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)
![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14950377.png)

![N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14950411.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14950414.png)

